Product packaging for Tritide(Cat. No.:)

Tritide

Cat. No.: B1234025
M. Wt: 3.016049 g/mol
InChI Key: KLGZELKXQMTEMM-NJFSPNSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tritide reagents represent a cornerstone in advanced scientific research, particularly in the fields of pharmacology and material science. These compounds, where hydrogen is replaced by its radioactive isotope, tritium, are invaluable for their use in radiolabeling. The primary research value of tritides lies in their application in drug metabolism and pharmacokinetics (DMPK) studies, protein binding assays, and receptor binding studies . The low energy of the beta particles emitted by tritium allows for high-resolution autoradiography, enabling studies at the cellular and subcellular level . Furthermore, in material science, metal tritides such as erbium this compound are subjects of study in fields like nuclear fusion research, where their behavior in storing and releasing tritium is of significant interest . When working with tritides, researchers must adhere to strict safety protocols. While the beta emission does not require heavy shielding, internal exposure must be avoided by working in fume hoods or glove boxes and wearing suitable gloves to prevent ingestion, inhalation, or contact with open wounds . Proper storage conditions are also critical; to minimize radiochemical decomposition, it is recommended that tritiated compounds be stored in pure, deoxygenated solvents like ethanol at temperatures as low as -80°C . This product is intended for Research Use Only (RUO) and is strictly not for use in diagnostic or therapeutic procedures, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H- B1234025 Tritide

Properties

Molecular Formula

H-

Molecular Weight

3.016049 g/mol

IUPAC Name

tritide

InChI

InChI=1S/H/q-1/i1+2

InChI Key

KLGZELKXQMTEMM-NJFSPNSNSA-N

SMILES

[H-]

Isomeric SMILES

[3H-]

Canonical SMILES

[H-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Tritide Compounds

Advanced Approaches for Tritide Synthesis

The synthesis of this compound compounds often focuses on creating reagents that can efficiently and selectively transfer the this compound anion to a substrate. These methods aim for high isotopic purity and specific activity to maximize the utility of the labeled compound in subsequent applications.

Direct Gaseous Tritiation Techniques for Metal Tritides

Direct gaseous tritiation involves the reaction of tritium (B154650) gas (T₂) with a metal to form a metal this compound. This method is particularly relevant for the synthesis of binary metal tritides, where tritium atoms occupy interstitial sites or form ionic/covalent bonds with the metal lattice. For example, titanium this compound (TiTₓ) can be prepared by treating titanium metal sponge with tritium gas at elevated temperatures (300-500 °C) and atmospheric pressure. wikipedia.org The absorption of tritium is exothermic and rapid. wikipedia.org Lithium this compound (LiT) can also be prepared by reacting lithium metal with tritium gas. rsc.org This method is crucial for the long-term storage of tritium in a solid-state matrix to prevent leakages. aip.org this compound formation in metals like lithium is diffusion-limited, meaning the rate is controlled by the diffusion constant of tritium within the this compound lattice and the stoichiometric ratio of tritium to host atoms. aip.org

Solution-Phase Tritiation Reactions Utilizing Specialized this compound Reagents

Solution-phase methods employ pre-synthesized this compound reagents that can transfer tritium to a substrate in a controlled reaction environment. These reagents offer greater selectivity and functional group tolerance compared to direct gaseous tritiation for complex organic molecules.

Alkali metal borotritides, such as lithium borothis compound (LiBT₄) and sodium borothis compound (NaBT₄), are widely used as mild and selective reducing agents for introducing tritium labels. researchgate.net They are particularly effective for the reduction of aldehydes, ketones, acid chlorides, and lactones, leading to regioselective labeling at the carbon atom that was part of the original functional group. researchgate.net

Lithium borothis compound (LiBT₄) of high specific activity can be synthesized from the reaction of lithium this compound (LiT) with boron tribromide (BBr₃). acs.orgacs.org This synthesis is analogous to the preparation of the tritiated borane-THF complex, with the stoichiometry and conditions adjusted to favor borohydride (B1222165) formation. acs.org The reaction of Li³H, synthesized from carrier-free tritium gas, with BBr₃ in tetrahydrofuran (B95107) (THF) has been reported to yield LiB³H₄ with high specific activity (e.g., 4120 GBq/mmol, equivalent to 110 Ci/mmol). acs.orgnih.gov The maximum theoretical specific activity for LiB³H₄ is approximately 115.04 Ci/mmol. acs.orgnih.gov

Sodium triacetoxyborothis compound [NaBT(OAc)₃] is another highly selective, mild reducing agent. iaea.org It can selectively reduce aldehydes in the presence of ketones, and also reduces indole (B1671886) double bonds, acid chlorides, and lactones. iaea.org This reagent is also the reagent of choice for the reductive amination of aldehydes and saturated aliphatic ketones with primary and secondary amines. iaea.org Tritiated sodium triacetoxyborothis compound can be synthesized from sodium borothis compound (NaBT₄) and glacial acetic acid under mild conditions. iaea.org

Interactive Data Table: Synthesis of Lithium Borothis compound

ReactantsConditionsProductSpecific Activity (Example)Reference
Li³H, BBr₃, THF0 °C then reflux at 70 °CLiB³H₄110 Ci/mmol acs.orgnih.gov

Lithium aluminum this compound (LiAlT₄) is a powerful reducing agent used for the targeted synthesis of tritiated compounds, particularly for introducing tritium into carbonyl-containing compounds. openmedscience.com It is more reactive than sodium borohydride but offers greater selectivity compared to lithium aluminum hydride. acs.org Tritiated lithium aluminum this compound can be prepared by the reaction of aluminum bromide (AlBr₃) with lithium this compound (LiT). thieme-connect.com

Lithium superthis compound (LiEt₃BT) is a highly nucleophilic and powerful reducing reagent. thieme-connect.com A facile synthesis of LiEt₃BT at maximum specific activity has been reported by the reaction of triethylborane (B153662) (Et₃B) with a suspension of lithium this compound (LiT). thieme-connect.com This reagent has been used for the synthesis of tritiated dimethylformamide (DMF) at high specific activity by the reduction of carbon dioxide. thieme-connect.com

Interactive Data Table: Synthesis of Lithium Aluminum this compound and Lithium Superthis compound

PrecursorTritiating AgentProductSynthesis MethodReference
AlBr₃LiTLiAlT₄Reaction of AlBr₃ with LiT thieme-connect.com
Et₃BLiT suspensionLiEt₃BTReaction of Et₃B with LiT suspension thieme-connect.com

Organometallic this compound reagents are valuable for specific tritium labeling transformations.

Tributyltin this compound (Bu₃SnT) is a versatile reagent used in various reactions, including dehalogenation, reduction of acyl chlorides to aldehydes, free radical cyclizations, and replacement of hydroxyl groups. thieme-connect.com High specific activity tributyltin this compound has been synthesized from lithium this compound and tributyltin chloride. thieme-connect.com Other methods include the reduction of tributyltin chloride with sodium borothis compound or lithium aluminum this compound, and hydrolysis of tributyltin lithium with tritiated water. thieme-connect.com The reaction of lithium this compound with tributyltin chloride is considered the method of choice for a facile synthesis at maximum specific activity. thieme-connect.com

Tritiated Schwartz's reagent (ZrCp₂ClT, where Cp is cyclopentadienyl) is an organozirconium this compound used for the stereoselective and regioselective introduction of tritium into vinylic positions of alkynes and olefins through hydrozirconation followed by quenching with an electrophile. tandfonline.comtandfonline.com Tritiated Schwartz's reagent can be prepared in situ by the reaction of zirconocene (B1252598) dichloride (ZrCp₂Cl₂) with lithium this compound (Li³H). tandfonline.comtandfonline.com This preparation is readily adapted to the synthesis of the labeled reagent using freshly prepared lithium this compound. tandfonline.com

Interactive Data Table: Synthesis of Organometallic this compound Reagents

PrecursorTritiating AgentProductSynthesis MethodReference
Bu₃SnClLiTBu₃SnTReaction of Bu₃SnCl with LiT thieme-connect.com
ZrCp₂Cl₂Li³HTritiated Schwartz's Reagent (ZrCp₂ClT)Reaction of ZrCp₂Cl₂ with Li³H in THF (in situ) tandfonline.comtandfonline.com

Solid-State this compound Formation and Intercalation Chemistry

Solid-state this compound formation involves the reaction of tritium gas with a solid material, typically a metal or alloy, to form a this compound phase. This is a primary method for storing tritium safely in a solid matrix. aip.org The process often involves the diffusion of tritium into the solid lattice and the formation of a new chemical phase, the metal this compound. aip.org Examples include the formation of lithium this compound (LiT), titanium this compound (TiTₓ), and palladium this compound (PdTₓ). wikipedia.orgaip.orgosti.gov The kinetics of solid-state this compound formation are often diffusion-limited, with tritium needing to diffuse through the already formed this compound layer to react with the underlying metal. aip.org

Intercalation chemistry involves the insertion of atoms or molecules into the layered structure of a host material. While the search results did not provide specific details on this compound intercalation chemistry, the general principle would involve introducing this compound species into a suitable host lattice. This could potentially offer routes to novel this compound materials with unique properties, but further research in this specific area of this compound chemistry would be needed.

Precursor Design and Isotopic Purity Considerations in this compound Synthesis

Precursor design is a critical step in the synthesis of tritium-labeled compounds, particularly when aiming for site-specific labeling or high specific activity. openmedscience.comopenmedscience.comenerg-en.ro The precursor molecule should be readily convertible to the target compound under conditions that favor tritium incorporation and minimize side reactions. For instance, in catalytic hydrogenation with tritium gas (T₂), unsaturated or halogenated precursors are commonly used. openmedscience.comenerg-en.ro The double or triple bonds in unsaturated precursors are reduced by T₂, incorporating tritium atoms. mdpi.com Similarly, halogen atoms (such as iodine or bromine) in precursors can be replaced by tritium through catalytic dehalogenation. nih.govopenmedscience.comnih.gov

Isotopic purity is a crucial consideration, referring to the proportion of tritium atoms relative to protium (B1232500) (¹H) and deuterium (B1214612) (²H) at the labeled positions. High isotopic purity is essential for accurate quantitative studies and to avoid kinetic isotope effects that could alter the compound's behavior. scispace.comacs.org Tritium gas (T₂) is often the preferred source of tritium due to its high isotopic purity (> 99%). researchgate.netresearchgate.netresearchgate.net However, the presence of residual protium or deuterium in the reaction system, either from the solvent, reagents, or the precursor itself, can lead to lower isotopic purity in the final product through competing reactions or back-exchange. openmedscience.comacs.org

Careful selection and purification of precursors and reagents are necessary to maximize isotopic purity. In some cases, the maximum achievable isotope incorporation can be limited by the presence of labile protons in the substrate or residual non-labeled substance in the isotope source. acs.org Researchers often compare the achieved isotopic yield with the maximum theoretical yield to assess the efficiency of tritium incorporation. acs.org

Data on isotopic incorporation can be presented in tables to show the effectiveness of different precursors and methods. For example, studies on the tritiation of specific molecules may show varying levels of tritium incorporation depending on the precursor used and the reaction conditions.

Precursor TypeLabeling MethodExample SubstrateTypical Tritium Incorporation
Halogenated PrecursorCatalytic TritiodehalogenationAryl IodideHigh
Unsaturated PrecursorCatalytic Tritium HydrogenationAlkeneHigh
Native CompoundMetal-Catalyzed HIE (T₂ gas)Aromatic CompoundVariable, site-dependent
Native CompoundMetal-Catalyzed HIE (T₂O)Exchangeable ProtonsVariable, site-dependent
Modified Amino AcidSolid-Phase Peptide SynthesisPeptideControllable
Aryl Thianthrenium SaltHomogeneous Palladium CatalysisPharmaceuticalHigh, site-selective researchgate.net

Mechanistic Studies of this compound Formation Reactions

Understanding the mechanisms of this compound formation reactions is vital for optimizing synthesis conditions, predicting labeling positions, and developing new labeling methodologies. Mechanistic studies often involve kinetic analysis, isotopic effects, and the identification of intermediates. scispace.com

In catalytic tritiation using tritium gas and a metal catalyst (e.g., Pd/C, Ir, Rh), the mechanism typically involves the activation of tritium gas on the catalyst surface, followed by the interaction with the substrate. mdpi.comopenmedscience.com For catalytic hydrogenation of unsaturated bonds, the mechanism is analogous to regular hydrogenation, with tritium adding across the multiple bond. In catalytic tritiodehalogenation, the mechanism involves oxidative addition of the aryl halide to the metal catalyst, followed by-hydride (this compound) elimination. nih.govresearchgate.net

Hydrogen isotope exchange (HIE) mechanisms can vary depending on the catalyst and reaction conditions. Metal-catalyzed HIE often involves C-H bond activation, formation of a metal-hydride (this compound) intermediate, and subsequent exchange with a hydrogen (tritium) on the substrate. scispace.commdpi.comacs.org Studies using iridium or rhodium complexes have provided insights into the HIE process, suggesting mechanisms involving coordination of the substrate to the metal center and subsequent C-H bond cleavage. mdpi.com Nanocatalysis has also been explored for HIE, with mechanistic studies suggesting the involvement of dimetallacycles as key intermediates. acs.org

Photoredox catalysis has emerged as a method for HIE, particularly at C(sp³)-H bonds. youtube.comprinceton.edu The proposed mechanism involves single-electron transfer to generate radical intermediates, followed by hydrogen atom transfer from a tritiated source (like T₂O or a tritiated thiol catalyst) to the radical, incorporating tritium into the molecule. youtube.comprinceton.edu

Studies on the self-induced exchange of tritium gas with organic molecules, like the Wilzbach method, have indicated mechanisms involving ionization of tritium gas by its own beta emission, producing reactive species like tritium ions and radicals that interact with the organic molecules. acs.org911metallurgist.com These processes can lead to complex mixtures of labeled products and potential degradation. acs.org911metallurgist.com

Detailed research findings from mechanistic studies can include kinetic parameters, identification of catalytic intermediates through spectroscopic methods, and computational studies to model reaction pathways and transition states. scispace.comacs.org For example, studies on solid-state catalytic tritiation have provided relative magnitudes for addition and exchange kinetic constants, indicating that exchange can become dominant at longer reaction times. akjournals.com

Understanding these mechanisms allows for the rational design of catalysts and reaction conditions to achieve desired regioselectivity and high levels of tritium incorporation. mdpi.comacs.org

Advanced Structural Characterization and Electronic Structure Analysis of Tritide Materials

Crystallographic Investigations of Metal Tritides

Crystallographic studies using techniques like X-ray diffraction (XRD) and neutron diffraction are fundamental to determining the atomic arrangement and structural evolution of metal tritides. These methods allow for the identification of crystal structures, precise measurement of lattice parameters, and the investigation of structural changes induced by factors such as tritium (B154650) concentration and the accumulation of decay-product helium.

Elucidation of Crystal Structures and Lattice Parameter Deviations in Tritide Systems

Metal tritides often adopt crystal structures similar to their hydride counterparts, with tritium atoms occupying interstitial sites within the metal lattice. For instance, uranium this compound (UT₃) exists in cubic structures, analogous to uranium hydride (UH₃), with slight isotopic shifts in lattice parameters. iucr.org Palladium this compound (PdTₓ) exhibits a face-centered cubic (fcc) structure, similar to palladium hydride (PdHₓ), with a rock-salt type structure. ucl.ac.uk The lattice parameters of palladium this compound show slight differences compared to palladium hydride. ucl.ac.uk

The incorporation of tritium into the metal lattice causes lattice expansion. This expansion is further influenced by the accumulation of ³He from tritium decay. XRD analysis of aged uranium this compound has shown noticeable peak shifts in diffraction patterns, indicating lattice distortion caused by the formation and growth of helium bubbles and associated defects. osti.gov Similarly, XRD analysis of erbium this compound (ErT₂) films during aging reveals a significant unit-cell expansion of the fluorite-type lattice. cambridge.org This expansion can be hkl-dependent, with (200) out-of-plane grains showing larger expansion than (111) out-of-plane grains for a given ³He:Er ratio. cambridge.org

Detailed XRD analysis of titanium this compound (TiT₁.₅) films aged over 1600 days also shows an hkl-dependent unit-cell expansion and line width broadening. osti.gov These observations are interpreted in terms of isolated tetrahedral interstitial ³He atoms and isolated bubble growth models. osti.gov

Spectroscopic Probes of this compound Bonding and Local Environments

Spectroscopic techniques provide crucial information about the electronic structure, bonding characteristics, and local environment of tritium and ³He within the metal lattice. These methods complement crystallographic studies by offering insights into the nature of interactions and the behavior of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Systems (³H and ³He NMR)

NMR spectroscopy, particularly ³H and ³He NMR, is a powerful tool for investigating the behavior of tritium and its decay product in metal tritides. ³H NMR can provide information about the location and mobility of tritium atoms within the lattice. energy.govrsc.org ³He NMR is particularly useful for studying the distribution and state of the accumulated helium. researchgate.netresearchgate.netaps.org

Studies using ³He NMR on aged samples of titanium this compound (Ti₃Hₓ) have shown that ³He atoms are initially trapped interstitially in younger crystals, while older samples contain helium-gas bubbles. researchgate.net These measurements support the concept of ³He bubble formation and indicate an increase in mean bubble dimensions with aging. researchgate.net

In uranium this compound (UT₃), which is paramagnetic, pulse NMR techniques have been used to investigate the distribution of ³He. researchgate.netaps.org Analyses of ³He NMR parameters suggest that most ³He atoms are retained in microscopic gas bubbles with dimensions typically less than 500 Å. researchgate.netaps.org No significant concentrations of interstitial ³He atoms were found in the UT₃ lattice. researchgate.netaps.org

³He NMR experiments on PdTₓ powders aged over several years provide data on the distribution of ³He atoms as a function of age and within bubbles. tandfonline.com This data can be related to bubble radii and spacing, offering insights into bubble growth mechanisms. tandfonline.com

³H NMR spectroscopy has also been used to characterize organotin tritides like tri-n-butyltin this compound, providing information about the chemical environment of the tritium atom. rsc.orgrsc.orgosti.gov

X-ray Diffraction (XRD) and Neutron Diffraction for this compound Structural Refinement

As discussed in Section 3.1, XRD and neutron diffraction are essential for structural refinement in this compound systems. XRD is widely used to analyze the crystal structure and lattice parameter changes in metal tritides, particularly in thin films. cambridge.orgosti.govtandfonline.comiphy.ac.cn Neutron diffraction is particularly valuable for locating light atoms like hydrogen isotopes within the metal lattice due to their relatively large neutron scattering cross-sections. mdpi.comacs.orgpsu.edu

Neutron diffraction studies can provide detailed information on the site occupancy and distribution of tritium within the lattice. mdpi.compsu.edu For example, Rietveld refinement of neutron diffraction data for erbium deuteride (B1239839) (ErD₂) powders (used as a prototype for ErT₂) demonstrated sensitivity to deuterium (B1214612) site occupancy and distribution within the fluorite-type lattice. psu.edu These studies can help refine structural models and understand how tritium occupies interstitial sites.

While XRD primarily probes the metal lattice, changes in the lattice parameters and peak profiles observed via XRD provide indirect evidence of the presence and behavior of interstitial tritium and accumulated helium. osti.govcambridge.orgosti.gov

Electron Microscopy and Imaging Techniques for Microstructure Characterization

Electron microscopy techniques are essential for investigating the microstructure, morphology, and defects within this compound materials. eag.commdpi.com Compared to techniques like Scanning Electron Microscopy (SEM), TEM and STEM offer superior spatial resolution, enabling detailed analysis at the nanoscale. eag.com These methods allow researchers to visualize features such as grain boundaries, dislocations, and importantly, the formation and evolution of ³He bubbles resulting from tritium decay. researchgate.netresearchgate.netxml-journal.net

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) in this compound Analysis

TEM and STEM are powerful techniques employed to image the internal structure of materials with resolutions on the order of angstroms. eag.com In the context of this compound analysis, TEM and STEM are widely used to directly observe and characterize the ³He nanobubbles that nucleate and grow within the metal matrix as tritium decays. arxiv.orgresearchgate.netresearchgate.netresearchgate.net

STEM operates by scanning a finely focused electron beam across the specimen. mdpi.com Different imaging modes provide complementary information. High-angle annular dark-field (HAADF) imaging, for instance, produces Z-contrast images where the intensity is related to the atomic number of the elements in the sample. mdpi.comwiley.com This contrast mechanism is useful for highlighting variations in composition or the presence of defects and inclusions within the this compound matrix.

Studies utilizing TEM and STEM have provided crucial insights into the morphology, size distribution, and spatial arrangement of ³He bubbles in various metal tritides, such as palladium this compound (PdT) and titanium this compound (TiT). arxiv.orgresearchgate.netresearchgate.netxml-journal.netresearchgate.netsemanticscholar.org For example, TEM observations of aged palladium tritides have revealed cavity (bubble) diameters typically ranging between 2 and 20 nm. researchgate.net Research indicates that in palladium this compound, the density of these bubbles can reach a stable point after an initial aging period, with subsequent aging leading to only slight growth in their diameter. researchgate.net Electron tomography, often performed in STEM mode, allows for the reconstruction of three-dimensional maps of the bubble network, offering a more complete understanding of their nucleation and growth mechanisms within the material. researchgate.netenergy.govenergy.gov

Sample preparation for TEM and STEM analysis of tritides often involves techniques like ultramicrotomy or focused ion beam (FIB) cross-sectioning to produce electron-transparent thin foils. arxiv.orgeag.com Due to the mobility of ³He, particularly under electron beam irradiation, specific experimental conditions such as cooling the sample to cryogenic temperatures may be necessary to minimize ³He detrapping during analysis. arxiv.org

Electron Energy-Loss Spectroscopy (EELS) for Local Compositional and Electronic Information

Electron Energy-Loss Spectroscopy (EELS) is a spectroscopic technique integrated with TEM and STEM that provides valuable information about the elemental composition, chemical state, bonding, and electronic structure of a material at high spatial resolution. thermofisher.comuni-muenster.dedirectelectron.com As the electron beam passes through the specimen, some electrons lose energy through inelastic scattering events, exciting core electrons or valence electrons in the material. directelectron.com The energy spectrum of the transmitted electrons contains characteristic peaks corresponding to these energy losses, which serve as fingerprints of the elements present and their electronic environment. thermofisher.comuni-muenster.de

An EELS spectrum typically consists of a zero-loss peak (electrons that passed without significant energy loss), a low-loss region (containing information about plasmons and band gap excitations), and a core-loss region (corresponding to the ionization of core electrons). directelectron.com Analysis of the core-loss edges allows for elemental identification and quantification. uni-muenster.de Furthermore, the fine structure near the ionization edges, known as the energy-loss near edge structure (ELNES), is sensitive to the chemical state, bonding configuration, and local coordination of atoms, providing insights into the electronic structure and unoccupied density of states. wiley.comthermofisher.com

STEM-EELS has been particularly effective in the study of ³He bubbles in aged metal tritides. arxiv.orgresearchgate.netresearchgate.netresearchgate.net By analyzing the helium K-edge in the EELS spectrum (typically around 23 eV), researchers can identify the presence of ³He and, importantly, quantify its density within individual nanobubbles. arxiv.orgresearchgate.netresearchgate.netresearchgate.net The energy shift (blueshift) of the ³He 1s → 2p transition peak (around 21.2 eV for free He atoms) is directly related to the density and pressure of ³He confined within the bubbles. arxiv.org

Research using STEM-EELS on aged palladium tritides has provided quantitative data on the ³He density and corresponding pressure within the nanobubbles. Measured ³He densities have been reported between 20 and 140 He/nm³, correlating to internal pressures ranging from 0.1 to 3 GPa. arxiv.orgresearchgate.netresearchgate.netresearchgate.net This capability allows for the differentiation between ³He-filled bubbles and empty cavities, which is crucial for accurately characterizing the microstructural changes induced by tritium decay. arxiv.orgresearchgate.netresearchgate.netresearchgate.net

EELS also provides insights into the electronic structure of this compound materials by probing valence electron excitations and analyzing the low-loss region of the spectrum. thermofisher.comnih.gov This information is critical for understanding how the incorporation of tritium and the subsequent formation of ³He affect the electronic properties and bonding characteristics of the metal matrix.

Theoretical and Computational Chemistry of Tritide Systems

Quantum Mechanical Approaches to Tritide Systems

Quantum mechanical methods are essential for understanding the fundamental interactions of tritium (B154650) at the atomic and electronic levels within various chemical environments. These approaches provide a detailed picture of bonding characteristics and energy landscapes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. aps.org In the context of this compound systems, DFT calculations are employed to investigate the electronic structure and bonding nature of tritium within various materials. These calculations can reveal how tritium atoms interact with host lattices and other elements, providing insights into the stability and properties of metal tritides and other tritium-containing compounds. For instance, DFT has been used to study the electronic structure and bonding in metal hydrides, including those of early transition metals, to understand the role of different atomic orbitals in chemical bonding. researchgate.netuobasrah.edu.iq The electron densities extracted from DFT calculations can indicate the nature of bonding, such as ionic or metallic character. researchgate.net DFT calculations have also been applied to investigate the adsorption and absorption of hydrogen isotopes, including tritium, on material surfaces, revealing preferred binding sites and interaction energies. acs.orgrsc.orgresearchgate.net

Ab-initio Molecular Dynamics Simulations of this compound Behavior

Ab-initio molecular dynamics (AIMD) simulations combine quantum mechanical calculations with molecular dynamics to simulate the time evolution of a system. This approach is particularly useful for studying dynamic processes involving tritium, such as diffusion and interactions with defects, at finite temperatures. AIMD simulations can provide insights into the pathways and energy barriers for tritium migration within a material lattice, offering a more dynamic perspective compared to static DFT calculations. While direct AIMD simulations specifically on this compound behavior might be computationally intensive due to the need for quantum mechanical forces at each time step, similar ab-initio methods have been used to study the behavior of hydrogen isotopes in materials, providing a basis for understanding tritium dynamics. nih.gov

Modeling of Hydrogen Isotope Absorption and Diffusion in Materials

Modeling the absorption and diffusion of hydrogen isotopes, including tritium, in materials is critical for applications ranging from hydrogen storage to fusion reactor technology. Computational methods are indispensable for predicting and understanding these processes.

Adsorption Energetics and Surface Interactions of Tritium

The initial step of tritium interacting with a material often involves adsorption onto the surface. Computational studies, particularly using DFT, are employed to determine the adsorption energies and identify the preferred adsorption sites on various material surfaces. acs.orgrsc.orgresearchgate.net These calculations can quantify the strength of the interaction between tritium atoms and the surface atoms, which is crucial for understanding the initial uptake of tritium by a material. For example, DFT calculations have revealed preferred binding sites for tritium adsorption on different crystal facets of metals like zirconium and tungsten, and how surface impurities can affect these interactions. rsc.orgresearchgate.net The adsorption energy of hydrogen on graphene-based materials has been calculated to be between -2.0 and -5.0 eV, depending on the structure and hydrogenation level. acs.org

Diffusion Mechanisms and Kinetics of Tritium in Metal Lattices

Once adsorbed, tritium atoms can be absorbed into the bulk of the material and diffuse through the crystal lattice. Modeling the diffusion mechanisms and kinetics of tritium in metal lattices involves calculating the energy barriers for tritium migration between interstitial sites. osti.gov Computational methods, including DFT and molecular dynamics simulations, are used to determine these energy barriers and predict diffusion coefficients. acs.orgfishersci.atresearchgate.nettci-chemical-trading.com The diffusion of tritium in metals is often described as a hopping process between interstitial positions, such as tetrahedral or octahedral sites, depending on the metal's crystal structure. osti.gov Simulations based on Fick's law and considering effects like the Soret effect can model tritium diffusion behavior in various materials, including metal alloys. frontiersin.org Calculated diffusion coefficients for hydrogen isotopes in materials like iron show a dependence on temperature and are generally higher for lighter isotopes. acs.org

Simulation of Isotope Effects in this compound-Containing Systems

Isotope effects arise from the difference in mass between tritium and other hydrogen isotopes (protium and deuterium), which affects their vibrational frequencies and zero-point energies. These differences can lead to variations in chemical and physical properties, including reaction rates, equilibrium constants, and diffusion rates. nih.gov Computational methods are essential for simulating and quantifying these isotope effects in this compound-containing systems. uobasrah.edu.iqnih.govfishersci.atnih.govosti.govwikipedia.orgmdpi.com DFT calculations incorporating zero-point energy corrections can capture isotope effects in properties like diffusion coefficients and thermodynamic stability. acs.orgarxiv.org Simulations can predict how the isotopic composition of hydrogen affects its behavior in materials, such as diffusion rates and adsorption characteristics. acs.orgosti.gov Studies have shown that diffusion and permeability coefficients are typically higher for lighter hydrogen isotopes compared to heavier ones like tritium. acs.org The isotope effect is also reflected in the thermodynamic properties of metal hydrides/tritides. arxiv.org

Kinetic Isotope Effect (KIE) Modeling and Theoretical Interpretations

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by examining the change in reaction rate when an atom is replaced by one of its isotopes. In the context of tritides and tritium-containing systems, KIE modeling provides insights into the role of tritium's mass on reaction pathways and transition states. The KIE is formally defined as the ratio of rate constants for reactions involving the light (kL) and heavy (kH) isotopes: KIE = kL/kH. This effect is primarily a quantum mechanical phenomenon arising from the differences in vibrational frequencies between isotopologues, which affects their zero-point energies (ZPE).

Theoretical treatment of KIEs heavily relies on transition state theory, assuming a potential energy surface and a barrier between reactants and products. The KIE is largely influenced by changes to the vibrational ground states along the reaction pathway. Computational methods, including semiclassical and quantum instanton theory, are employed to compute KIEs, accounting for vibrational mode quantization and tunneling effects.

Studies have shown that KIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1). Inverse KIEs, although seemingly counterintuitive for reactions involving bond cleavage, can be rationalized in multi-step reactions or by considering the preference of heavier isotopes for positions with lower vibrational frequencies. Theoretical models and computational studies aim to replicate experimental KIEs to validate proposed mechanisms and understand the factors influencing isotope effects in complex systems. For instance, computational replication of primary isotope dependence of secondary KIEs in solution hydride transfer reactions has supported models involving isotopically different tunneling ready state conformations.

The interpretation of transient-state KIEs, which are time and signal-source dependent, requires specific theoretical frameworks to predict their behavior and determine intrinsic KIEs. These theories involve analyzing the contributions of pre- and post-hydride transfer species to the observed signal over time.

Phonon Frequencies and Vibrational Spectroscopy Simulations for Tritides

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, and inelastic scattering techniques are essential for characterizing the dynamical and structural features of materials by analyzing their phonon modes. For tritides and related systems, computational simulations of phonon frequencies and vibrational spectra are critical for interpreting experimental data and understanding the impact of tritium substitution on material properties.

Atomic vibrations in solids are described by phonons, which are quantized lattice vibrations. Calculating these dynamics is computationally intensive, particularly for large or complex structures. Theoretical calculations of vibrational spectra are often necessary to elucidate the complex experimental spectra, which contain both low-frequency framework modes and high-frequency functional group vibrations.

Computational approaches to calculate vibrational spectra include static methods that approximate the potential energy surface as a set of independent harmonic oscillators and dynamic methods that explicitly sample the potential energy surface through simulations like molecular dynamics. While static methods are computationally less expensive, dynamic methods can account for anharmonic and temperature effects, providing a more realistic representation.

Studies focusing on the impact of vibrational frequencies on the thermodynamic behavior of hydrides, deuterides, and tritides utilize high-scale harmonic phonon calculations based on first-principle calculations. These studies aim to understand trends in the evolution of zero-point energy as a function of crystal structure and the nature of the host metal. The differences in mass between hydrogen, deuterium (B1214612), and tritium lead to significant differences in vibrational frequencies, which in turn affect thermodynamic properties and can contribute to observed isotope effects.

Simulations of vibrational spectroscopy, such as vibrational electron energy loss spectroscopy (EELS), require explicit knowledge of phonon modes. Recent methods, like the frequency-resolved frozen phonon multislice method, allow for efficient simulations of vibrational spectra, considering factors like dynamical diffraction effects. These computational tools are becoming increasingly important for interpreting high-resolution experimental data and understanding local phonon behavior in materials containing isotopes like tritium.

Computational Prediction of Novel this compound Compositions and Structures

Computational methods play a significant role in the prediction of novel materials, including potential this compound compositions and structures. These approaches often involve applying first-principles calculations, such as density functional theory (DFT), to determine the ground state energy and stability of hypothetical compounds.

Predicting novel structures typically relies on predefined crystal structures or the use of crystal structure prediction models. Thermodynamical screening studies, often based on computational calculations, can predict stable or metastable phases for various material systems. While many computational studies focus on predicting the structures and properties of non-isotopic compounds, the principles and techniques can be extended to predict the behavior and potential existence of novel this compound phases.

For example, computational studies have been used to predict novel stable ternary boron-based materials by considering various compositions and symmetries, drawing inspiration from experimentally synthesized phases. Similar methodologies can be applied to systems involving metals and tritium to explore the potential formation and stability of new metal tritides.

The challenge in predicting novel this compound compositions lies in accurately accounting for the quantum mechanical behavior of tritium, including its zero-point energy and potential tunneling effects, within the computational models. Advanced techniques that combine crystal structure prediction with methods capable of handling isotopic effects are necessary for reliable predictions of novel this compound materials and their properties. The increasing power of computational resources and the development of more sophisticated algorithms, including those incorporating machine learning, are enhancing the ability to explore the vast compositional and structural space for novel materials, which can be applied to the discovery and characterization of new this compound compounds.

Isotope Effects in Tritide Chemistry and Materials Science

Fundamental Principles of Hydrogen Isotope Effects in Tritide Systems

Hydrogen isotope effects arise primarily from the differences in zero-point energies (ZPE) and vibrational frequencies of bonds involving the different isotopes. The ZPE of a bond is inversely proportional to the square root of the isotopic mass. Consequently, bonds involving heavier isotopes (like C-T) have lower ZPEs and are generally stronger than those involving lighter isotopes (like C-H). These differences influence reaction rates (kinetic isotope effects) and equilibrium positions (thermodynamic or equilibrium isotope effects).

The potential energy surfaces for reactions involving different hydrogen isotopes are identical to a high degree of approximation. iupac.org Therefore, isotope effects primarily stem from the influence of isotopic mass on the nuclear motions of reactants and products. iupac.org At moderate temperatures, particularly for light atoms like hydrogen isotopes, the isotope effect is dominated by differences in zero-point energy. iupac.org

Primary and Secondary Kinetic Isotope Effects Involving Tritium (B154650)

Kinetic isotope effects (KIEs) refer to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org Primary kinetic isotope effects (PKIEs) occur when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orggmu.edu Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position other than the bond-breaking or forming site in the rate-determining step. wikipedia.orglibretexts.org

For tritium, PKIEs () are generally larger than deuterium (B1214612) PKIEs () due to the greater relative mass difference between protium (B1232500) and tritium. Strong primary kinetic isotope effects involving C-H and C-T bonds can lead to significant discrimination between these bonds during reactions, such as oxidation processes. osti.govosti.gov For instance, in oxidation reactions involving transition metal oxidants, strong PKIEs favor the oxidation of C-H bonds over C-T bonds, leading to the concentration of tritium in the unreacted compound. osti.govosti.gov

Research on the enzymatic decomposition of L-tryptophan catalyzed by tryptophanase has shown considerably large tritium KIEs, indicating that the hydrogen atom at position 2 plays a significant role in the transformation of the enzyme-substrate complex. bibliotekanauki.pl The magnitude of the tritium KIE in this reaction suggests the involvement of the hydrogen atom bonded to the -carbon in proton transfer during tryptophan decomposition. bibliotekanauki.pl

Secondary kinetic isotope effects involving tritium (SKIEs) are typically smaller than PKIEs. wikipedia.org However, -secondary deuterium isotope effects can be as large as 1.4 per atom. wikipedia.org Studies on the oxidation of L-malate by NAD-malic enzyme have investigated -secondary tritium kinetic isotope effects. nih.govscilit.comacs.org These effects were found to be slightly higher than 1 with NAD and L-malate, which is larger than the expected inverse isotope effect for a hybridization change from to . nih.govscilit.comacs.org This observation, along with the reduction of SKIEs to near 1 with L-malate-2-D, suggests the presence of quantum mechanical tunneling and coupled motion in the reaction. nih.govscilit.com

The measured secondary tritium kinetic isotope effect on the phenylalanine ammonia-lyase-catalyzed reaction shows a strong dependence on the reaction progress, starting with an inverse value () at low conversion and becoming a normal value (around 1.15) at higher conversion. nih.gov This dependence has been interpreted in terms of a complex mechanism involving the initial formation of a Friedel-Crafts type intermediate. nih.gov

Tunneling Phenomena in Tritium-Involving Reactions

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. Tunneling probability is highly dependent on the mass of the particle; lighter isotopes tunnel more readily than heavier ones. In reactions involving tritium, tunneling can significantly enhance the reaction rate compared to what would be predicted by classical transition state theory, leading to unusually large kinetic isotope effects. tandfonline.comtandfonline.com

Large isotope effects are observed in tunneling reactions, which occur by passing through the potential energy barrier. tandfonline.comtandfonline.com The tunneling permeability of an atom through a potential energy surface depends drastically upon its mass. tandfonline.com In a tunneling reaction, an H-atom transfer reaction occurs much faster than a D-atom transfer reaction. tandfonline.com While there were initially few studies on tunneling reactions of tritium atoms, it is expected that tritium, like protium, would exhibit significant wave properties influencing tunneling. tandfonline.com

Experimental results have shown very large isotope effects in tunneling reactions involving hydrogen isotopes. For example, isotope effects greater than have been observed in tunneling reactions of H(D) + () in -rays-irradiated solid hydrogen at 4.2 K. tandfonline.comtandfonline.com The tunneling reaction of tritium atoms, produced by the reaction, with or in liquid helium at 1.3 K shows a large isotope effect of 150. tandfonline.comtandfonline.com

The effect of quantum-mechanical tunneling on relative tritium-deuterium kinetic isotope effects () has been investigated using model calculations. aip.org It has been shown that even when tunneling is important, such relative effects are not drastically different from their values in the absence of tunneling, typically remaining within the range of 1.33 to 1.58 for commonly studied reactions. aip.org There is no direct general correlation between the magnitude of 'r' and the extent of tunneling. aip.org

Vibrational Isotope Effects in this compound Lattices

Vibrational isotope effects in solid materials, such as metal tritides, arise from the differences in the vibrational frequencies of the isotopes within the crystal lattice. The vibrational frequencies are dependent on the mass of the vibrating atom and the force constants of the bonds. Since tritium is heavier than protium and deuterium, its vibrational frequencies in a lattice are lower. These differences in vibrational modes influence the zero-point energy of the solid and contribute to differences in thermodynamic and physical properties.

The vibrational contribution to the formation enthalpy of metal hydrides, deuterides, and tritides is responsible for the differences in their enthalpies and pressures of formation. researchgate.net This contribution stems from the impact of vibrational frequencies on the thermodynamic behavior of these compounds. researchgate.net

Studies on the titanium-molybdenum-hydrogen system indicate that thermodynamic data for deuterium absorption show an inverse isotope effect below 297°C, where the deuteride (B1239839) is more stable than the hydride. acs.org Evidence suggests similar behavior in the this compound. acs.org

Vibration analysis of hydrogen, deuterium, and tritium in metals, based on high-scale harmonic phonon calculations, has shown that the vibration contribution significantly impacts the formation enthalpy and explains the experimentally observed relative stability of hydride, deuteride, and this compound compounds. researchgate.net A phenomenon of inversion of the isotope effect with increasing temperature has also been highlighted. researchgate.net

The energy gap between optical and acoustic modes in (X = H, D, T) compounds reduces in the order of > > , revealing a significant difference in phonon frequencies due to the isotopes. arxiv.orgresearchgate.net

Influence of Isotopic Mass on Thermodynamic and Transport Properties

The isotopic mass of tritium has a significant influence on the thermodynamic and transport properties of tritides and tritium-containing systems. These effects are particularly pronounced for hydrogen due to its large relative isotopic mass differences. osti.gov

Thermodynamic Properties:

Differences in isotopic mass affect thermodynamic properties such as zero-point energy, enthalpy of formation, entropy, and heat capacity. The zero-point energy of a system decreases with increasing isotopic mass. For (X = H, D, T), the calculated zero-point energies are 43.7, 32.1, and 26.2 kJ/mol for , , and , respectively. arxiv.orgresearchgate.net These differences in ZPE contribute to the variation in formation energies, with calculated values of -146.7, -158.3, and -164.1 kJ/(mole of ) for X = H, D, and T, respectively, indicating that and are more stable than . arxiv.orgresearchgate.net

The heat capacities of metal hydrides are generally higher than their precursor alloys due to the contribution of high-frequency optical modes of the hydrogen isotopes. arxiv.org At low temperatures, acoustic modes dominate the heat capacity, while at higher temperatures, optical modes involving the vibration of light hydrogen atoms against heavier metal atoms become dominant. arxiv.org

The effect of isotopic mass on phase boundaries in metal-hydrogen systems is related to differences in zero-point energies, lattice expansions caused by the isotopes, and their impact on the phonon spectrum. researchgate.net

Transport Properties:

Isotopic mass also affects transport properties such as diffusivity, permeability, viscosity, and thermal conductivity. Generally, lighter isotopes diffuse faster than heavier ones. osti.gov This means that molecules containing protium are expected to disperse more rapidly than those containing tritium. osti.gov

In martensitic steels, studies on hydrogen transport parameters (diffusivity, Sievert's constant, permeability) for protium and deuterium have been conducted to understand tritium transport based on isotopic effects. researchgate.netresearchgate.net The isotope effects for permeability (), diffusion coefficient (), and solubility were found to be approximately 1.4, 1.2, and 1.1, respectively. researchgate.net Extrapolated tritium transport parameters can be derived based on these studies. researchgate.net

In tokamak plasmas, the effect of isotopes on transport has been explored. ucsd.eduupc.edu While theoretical predictions often suggest that confinement should decrease with heavier isotopes, experiments have shown that increasing isotopic mass can lead to a reduction in turbulent transport. ucsd.edu The energy confinement time in some plasma regimes scales with the square root of the effective isotope mass. ucsd.edu

Thermodynamic and transport properties for tritium and tritiated water are less extensively measured and published compared to protium and deuterium counterparts. osti.gov However, assembling available data and estimations is crucial for simulations, such as those assessing tritium release in scenarios like fires. osti.gov

Isotopic Exchange Mechanisms and Equilibrium Studies

Isotopic exchange reactions involve the transfer of isotopes between different chemical species. In this compound chemistry, isotopic exchange, particularly with water (HTO) and organic compounds, is a significant process that can lead to the incorporation of tritium into various molecules. rsc.orgopenmedscience.com These exchange reactions are influenced by reaction mechanisms and can reach equilibrium, which is subject to thermodynamic isotope effects.

The tritium-hydrogen (T-H) exchange reaction is a primary mechanism for the formation of tritium-contaminated organic compounds, for example, in vacuum pump oils exposed to tritium. rsc.orgrsc.org This exchange can proceed via different mechanisms, including a direct T-H exchange and an addition-elimination mechanism for unsaturated molecules. rsc.orgrsc.org Density functional theory studies suggest that the direct T-H exchange mechanism is kinetically favored. rsc.orgrsc.org In these reactions, tritiated water (HTO) can act as a proton shuttle in the transition state. rsc.orgrsc.org The selectivity of T-H exchange is observed, with molecules containing COOH and OH groups preferentially undergoing exchange with HTO. rsc.orgrsc.org

Tritium labeling of compounds can be achieved through exchange reactions using tritiated water or tritiated acetic acid, allowing the replacement of hydrogen atoms in exchangeable positions like hydroxyl or amine groups. openmedscience.com However, tritium in these exchangeable positions can be lost through back exchange with environmental hydrogen. openmedscience.com Non-exchangeable labeling, where tritium replaces hydrogen covalently bound to carbon, offers greater stability. openmedscience.com

Equilibrium isotope effects (EIEs) relate to the effect of isotopic substitution on the equilibrium constant of a reaction. iupac.org For an equilibrium , the EIE for isotopic substitution in reactant A is the ratio of the equilibrium constant with the light isotope to that with the heavy isotope. iupac.org This ratio can be expressed as the equilibrium constant for an isotopic exchange reaction. iupac.org EIEs arise from the effect of isotopic mass on the nuclear motions of reactants and products and are primarily determined by differences in vibrational modes involving the isotopically different atoms. iupac.org

Studies on the equilibrium and kinetics of isotope exchange in systems like vanadium hydride have been conducted to assess their feasibility for separating tritium from protium-tritium mixtures. unt.edu The vanadium-hydrogen system exhibits an inverse isotope effect, where the this compound is more stable than the protide, making it attractive for tritium removal. unt.edu

The stability of tritium-labeled compounds is a crucial consideration, as exchangeable tritium can be lost over time through interaction with moisture or other hydrogen sources. openmedscience.com The possibility of tritium exchanging with hydrogen in biological or environmental settings can limit the utility of some tritiated compounds. openmedscience.comnih.gov

Radiogenic Effects and Helium 3 Management in Tritide Materials

Mechanisms of Helium-3 (B1234947) Formation and Agglomeration in Tritides

Tritium (B154650) (³H) undergoes beta decay, transforming into Helium-3 (³He), an electron, and an electron antineutrino, releasing 18.589 keV of energy researchgate.netosti.govucl.ac.uk. The half-life of tritium is approximately 12.3 years researchgate.netosti.gov. As this decay occurs within the solid matrix of a metal tritide, the resulting ³He atoms are initially dispersed interstitially within the lattice structure. However, due to its inert nature and very low solubility in metals, ³He atoms are highly mobile and tend to agglomerate.

Microbubble Nucleation and Growth Dynamics

The accumulation of ³He atoms within the metal lattice leads to supersaturation, driving the nucleation of ³He bubbles onelook.combrainly.inresearchgate.nettandfonline.comcollinsdictionary.com. These bubbles typically nucleate at pre-existing defects within the material, such as vacancies, dislocations, or grain boundaries onelook.combrainly.inresearchgate.netcollinsdictionary.com. Once nucleated, these microbubbles grow as more ³He atoms diffuse through the lattice and are captured by the bubble cavities onelook.combrainly.inresearchgate.netcollinsdictionary.com. Bubble growth can occur through mechanisms such as dislocation loop punching, where the pressure inside the bubble becomes sufficient to create and extend dislocation loops, accommodating more gas volume tandfonline.com. The dynamics of bubble growth are influenced by factors including temperature, the rate of ³He generation, the material's properties, and the initial defect structure onelook.combrainly.inresearchgate.netcollinsdictionary.com. Studies on erbium this compound (ErT₂) films, for instance, have investigated the development of bubble microstructure during aging, noting the formation of platelike bubbles aip.orgaip.org.

Lattice Damage and Defect Evolution Induced by Tritium Decay

The beta decay of tritium and the recoil of the resulting ³He nucleus impart energy to the surrounding lattice atoms, leading to atomic displacements and the creation of point defects, such as vacancies and interstitials brainly.inereztech.comcollinsdictionary.com. While the recoil energy from tritium decay is relatively low compared to some other forms of radiation damage, the continuous nature of the decay over time leads to a significant accumulation of these defects brainly.inereztech.comcollinsdictionary.com. These defects can cluster and evolve, influencing the mechanical properties of the material and providing trapping sites for diffusing ³He atoms brainly.incollinsdictionary.com. The accumulation of ³He and associated lattice damage can cause macroscopic effects like lattice swelling and internal strain ereztech.comcollinsdictionary.com.

Helium-3 Retention, Release, and Migration in Metal Tritides

The behavior of ³He within the metal this compound matrix is complex, involving retention within the lattice and bubbles, migration through diffusion, and eventual release from the material. Early in the life of a metal this compound, a large fraction of the generated ³He is retained within the solid aip.orgosti.gov. However, as the accumulated ³He concentration increases, the lattice's ability to retain it diminishes, leading to increased release aip.orgosti.gov.

Empirical Modeling of ³He Release Kinetics

Empirical models are employed to describe and predict the kinetics of ³He release from metal tritides tandfonline.compnnl.govwikipedia.orgwikipedia.org. These models often consider factors such as temperature, aging time, the specific metal this compound composition, and the sample geometry tandfonline.compnnl.govwikipedia.orgwikipedia.org. The release kinetics can be influenced by processes such as diffusion of ³He to the surface or to interconnected porosity, and the rupture of over-pressurized bubbles tandfonline.compnnl.govwikipedia.orgwikipedia.org. Studies have shown that the acceleration in ³He release rate can depend on the accumulated ³He concentration, reaching a "critical concentration" where the release rate becomes comparable to the generation rate aip.orgosti.gov.

Diffusion and Trapping of ³He in this compound Matrices

Helium-3 atoms migrate through the metal this compound lattice primarily via interstitial diffusion onelook.combrainly.incollinsdictionary.comnih.gov. However, this migration is significantly affected by trapping at lattice defects and the nucleated ³He bubbles onelook.combrainly.incollinsdictionary.comnih.gov. Vacancies, dislocations, and grain boundaries can act as trapping sites, effectively reducing the mobility of ³He onelook.combrainly.incollinsdictionary.comnih.gov. The interaction energy between ³He and these defects influences the trapping strength brainly.incollinsdictionary.com. The presence of traps leads to a lower effective diffusion coefficient for ³He compared to diffusion in a perfect lattice onelook.combrainly.incollinsdictionary.comnih.gov. Different metal tritides exhibit variations in their ³He diffusion and trapping behavior, impacting their retention capabilities onelook.combrainly.incollinsdictionary.comnih.gov. For example, studies have compared the ³He retention ability of various pure metal tritides researchgate.net.

Long-Term Aging Phenomena and Material Stability in this compound Storage

The continuous generation and accumulation of ³He, coupled with the associated lattice damage, lead to significant long-term aging phenomena in metal tritides ereztech.comcollinsdictionary.comresearchgate.net. These effects can include lattice expansion, the development of internal stresses, embrittlement, and potentially decrepitation (fragmentation) of the material ereztech.comcollinsdictionary.comresearchgate.netenergy.gov. The formation and growth of ³He bubbles, particularly along grain boundaries, can severely degrade the mechanical properties and contribute to inter-granular fracture researchgate.netaip.org. These aging effects directly impact the long-term stability and safety of this compound materials during storage ereztech.comcollinsdictionary.comresearchgate.net. Understanding and predicting these aging phenomena are critical for designing reliable storage containers and predicting the useful lifetime of components that utilize tritides ereztech.comcollinsdictionary.comresearchgate.netresearchgate.net. Research into simulated aging effects, such as through ball milling induced gas incorporation, is being conducted to better understand these long-term changes researchgate.net.

Compound Names and PubChem CIDs

Structural Degradation and Embrittlement Studies

The accumulation of ³He and the associated radiation damage in this compound materials can lead to significant structural degradation, including embrittlement researchgate.netresearchgate.net. The energetic beta particle emitted during tritium decay and the recoiling ³He nucleus produce displacement damage in the form of Frenkel pairs (vacancies and interstitial atoms) within the metal lattice fas.org. These defects, combined with the internal pressure exerted by accumulating ³He bubbles, can alter the material's mechanical properties.

Studies on various materials, including austenitic steels used in tritium storage and delivery systems, have shown that embrittlement is a significant concern researchgate.net. The severity of this embrittlement depends on the original microstructure of the material ornl.gov. For instance, in 316L stainless steel, both weldments and base metals experienced reduced fracture toughness after exposure to tritium and subsequent ³He decay researchgate.net. The effect was more pronounced in weldments, where ductile discontinuous delta-ferrite interfaces were embrittled by tritium and decay helium researchgate.net. Fracture toughness values decreased with increasing decay helium content in the tested range researchgate.net.

The formation and growth of ³He bubbles, particularly along grain boundaries, contribute significantly to the loss of ductility and increased susceptibility to cracking researchgate.netornl.gov. Tritides can serve as useful systems for studying the fundamental properties of helium in metals, offering advantages over ion implantation methods for understanding helium mobility, bubble nucleation, growth, and density researchgate.net. Research on erbium tritides, for example, has investigated the factors influencing helium bubble growth, such as grain size and impurity elements researchgate.net.

Surface Oxidation and its Impact on this compound Performance

Research on thermally oxidized titanium, which forms a rutile (TiO₂) film and an oxygen diffusion zone, has shown that the oxide layer offers excellent corrosion resistance and can influence tribocorrosion behavior researchgate.net. This suggests that controlled surface modification could potentially play a role in managing the surface properties of tritides, although the specific interactions with tritium and helium would require dedicated study.

Strategies for Mitigating Radiogenic Damage and Enhancing this compound Longevity

Mitigating radiogenic damage and enhancing the longevity of this compound materials are crucial for their long-term application, particularly in areas like tritium storage and nuclear fusion technology researchgate.nettransat-h2020.eu. Several strategies are being explored to address the challenges posed by tritium decay and ³He accumulation.

One approach focuses on material selection and design. Using materials with microstructures that are more resistant to helium embrittlement can improve longevity ornl.gov. Forged materials, for instance, have been suggested to potentially exhibit less degradation in mechanical properties over planned operation compared to other forms researchgate.net.

Managing the accumulating ³He is another key strategy. In some metal tritides, such as LaNi₄.₂₅Al₀.₇₅ (LANA75), the ³He generated from tritium decay is largely retained within the hydride material osti.gov. While this allows for the delivery of high-purity product gas, the accumulation of ³He forms a "heel" that reduces the operational capacity of the bed over time osti.gov. Strategies to address this include periodically heating the hydride beds beyond their normal operating temperature to remove a portion of the hydrogen and helium heel, which can partially regenerate the beds and extend their service life osti.gov. Studies on uranium this compound beds have also assessed ³He release during cyclic and long-term operation, highlighting the need to separate significant ³He release from tritium before use in the fuel cycle tandfonline.com.

Developing barrier materials to minimize tritium permeation through structural materials is also an area of research, although finding materials that perform well in radiation environments remains a challenge researchgate.nettransat-h2020.eu.

Furthermore, research into the fundamental mechanisms of radiation damage and the development of radioprotective agents in other fields, such as medicine, could potentially offer insights into strategies for mitigating radiation-induced degradation in materials, although this is a distinct area of study nih.govnih.gov. These strategies often involve mechanisms aimed at enhancing material repair processes or reducing the initial damage caused by radiation nih.gov.

Advanced Applications of Tritide Compounds in Scientific and Engineering Research

Tritide Reagents in Advanced Isotope Labeling Synthesis for Research (Non-Clinical)

Tritium (B154650) labeling is a powerful technique for tracing molecules in complex systems due to its detectability via low-energy beta emission and the ability to achieve high specific activity. This compound reagents play a significant role in introducing tritium into organic molecules for non-clinical research applications, such as studying biochemical pathways, metabolic processes, and reaction mechanisms. openmedscience.comiaea.org Compared to carbon-14 (B1195169) labeling, tritium is often preferred for larger molecules in preclinical research due to its significantly higher molar activity. rsc.org

The underlying principle involves incorporating tritium atoms into organic molecules. openmedscience.com This process is highly controlled and precise, allowing for the study of the biological or chemical behavior of substances in a non-intrusive manner. openmedscience.com

Regioselective and Stereoselective Tritiation Methods

Achieving precise control over where the tritium atom is incorporated within a molecule (regioselectivity) and the resulting spatial arrangement of atoms (stereoselectivity) is crucial for many research applications. This compound reagents are instrumental in developing methods that allow for such control.

One approach involves the use of tritiated complex hydrides, such as lithium aluminum this compound (LiAlT₄) and alkali metal borotritides (e.g., LiBT₄, NaBT₄, KBT₄). openmedscience.comresearchgate.netthieme-connect.com These reagents are employed in reduction reactions, where tritium is directly and specifically inserted into the molecule. thieme-connect.com For instance, tritiated lithium aluminum this compound has been shown to be highly reactive and has been used in numerous reactions since its development. thieme-connect.com Labeled borohydrides are particularly useful as regioselective labeling reagents because the tritium atoms are specifically located on the carbon atom that was part of the reduced group. thieme-connect.com Higher degrees of stereocontrol can often be achieved in this compound reductions by using bulky reagents, chiral tritides, or achiral tritides in the presence of appropriate chiral catalysts. mdpi.com

Metal-catalyzed hydrogen isotope exchange (HIE) is another prominent technique that has seen significant development for the rapid and selective introduction of tritium. researchgate.netmdpi.comresearchgate.net While catalytic tritiation can achieve region and chiral selectivity with a proper catalyst, it often requires precursor preparation. mdpi.com

Development of High Specific Activity Tritiated Compounds for Tracer Studies

High specific activity (the amount of radioactivity per unit mass of the compound) is essential for tracer studies, allowing researchers to use minimal quantities of the labeled compound, thereby causing the least disturbance to physiological levels in biological studies. iaea.org Tritium's high specific activity (9,650 Ci per gram or 3.57×10¹⁴ Bq/g) makes it well-suited for producing compounds with high molar activity. rsc.orgwikipedia.orguliege.be

The synthesis of complex tritiated molecules with high molar activity (beyond 50 Ci mmol⁻¹) is mandatory for some important applications. researchgate.net Methods to incorporate tritium atoms include exposure to tritium gas (Wilzbach method), catalyzed ¹H/³H isotope exchange, or reaction with tritiated building blocks like complex hydrides. researchgate.net

Recent advancements in tritium radiosynthesis focus on improving efficiency and the ability to produce high specific activity compounds. openmedscience.com For example, the synthesis of a triple tritiated isotopologue of a compound with a specific activity greater than 3 TBq/mmol has been described, highlighting the potential for achieving high specific activities through specific synthetic routes, such as methylation with high specific activity tritiated reagents. usc.edu The HIE approach has also seen improvements in achieving high specific activity, although challenges with site-specificity and the need for extensive method development persist. researchgate.net

Tritiated hydrides, such as lithium borothis compound, can be efficiently synthesized at high specific activity and used to prepare other tritiated compounds. thieme-connect.com Tritiated methylamine, for instance, has been prepared at high specific activity through the reduction of benzylcarbamate with tritiated lithium aluminum this compound. thieme-connect.com Recovered tritium from expired beta light sources has also been used to synthesize organically labeled compounds and tritiated water with high specific activity. researchgate.net

Tritides as Neutron Generation Targets for Scientific Instrumentation

This compound targets are fundamental components in many neutron generators, which are compact linear particle accelerators used to produce neutrons for various applications, including scientific instrumentation, medicine, security, and materials analysis. wikipedia.orgebsco.com These generators typically utilize the deuterium-tritium (D-T) fusion reaction, which produces 14.1 MeV neutrons. wikipedia.org

The targets consist of tritium adsorbed in a thin layer of an active metal, most commonly titanium or zirconium, deposited on a substrate with high thermal conductivity, such as copper or silver. wikipedia.orggoogle.com Scandium has also been explored as a target material due to its greater thermal stability compared to titanium or zirconium, potentially leading to longer target life and increased neutron flux yields. google.com

In a neutron generator, accelerated deuterium (B1214612) ions impinge on the metal this compound target. wikipedia.org The D-T fusion reaction occurs within the target material, releasing high-energy neutrons. wikipedia.orgllnl.gov The thickness of the metal this compound layer can be varied depending on the desired neutron yield. google.com

Challenges with conventional titanium this compound targets include limited useful life due to the displacement of tritium atoms by impinging deuterons and diffusion of tritium to the surface. nasa.gov Research has focused on developing targets with longer lifetimes and constant neutron output. nasa.gov This includes exploring different target structures, such as those with barrier layers to prevent deuteron (B1233211) diffusion, and utilizing self-replenishing D-T targets where a deuterium-tritium gas mixture is used. wikipedia.orgnasa.gov

The depth profile of tritium within the target is crucial for evaluating the energy spectrum and yield of the produced neutrons. tandfonline.com Studies using techniques like ion beam analysis with the T(d,α)n nuclear reaction are employed to measure these depth profiles and understand the behavior of tritium within the target under deuteron irradiation. tandfonline.com

Metal tritides used in neutron generators, such as titanium this compound, are also subject to the effects of tritium decay, which produces helium-3 (B1234947). tandfonline.comnipne.roxml-journal.net The generation and evolution of helium atoms during aging can affect the properties of the metal this compound and the performance of the target. xml-journal.net Research investigates the growth mechanisms of helium bubbles in metal tritides to understand and potentially mitigate these effects. xml-journal.net

Research on this compound-Based Systems for Fundamental Nuclear Physics Investigations

Tritium, and by extension this compound-based systems, plays a pivotal role in fundamental nuclear physics research, particularly in experiments aimed at determining the absolute mass of the neutrino. The beta decay of tritium is a key process utilized in these investigations. cerncourier.comphysicsworld.comillinois.edu

The Karlsruhe Tritium Neutrino (KATRIN) experiment is a prime example of a large-scale research project that uses a high-intensity gaseous molecular tritium source to measure the electron energy spectrum from tritium beta decay with high precision. cerncourier.comillinois.eduwikipedia.orgkit.edu The principle behind this is that the energy released during tritium beta decay is shared between the emitted electron and the electron antineutrino. physicsworld.comkit.edu If the neutrino has mass, it slightly lowers the maximum energy the electron can carry away. physicsworld.comkit.edu By precisely measuring the electron spectrum near its endpoint, researchers can infer the neutrino's mass. physicsworld.comkit.edu

The KATRIN experiment aims to improve the sensitivity to the neutrino mass significantly compared to previous experiments. illinois.edukit.edu It utilizes a high-resolution electrostatic filter with magnetic adiabatic collimation to analyze the electron energies. illinois.edukit.edu Recent results from KATRIN have provided increasingly tighter upper limits on the neutrino mass. physicsworld.comwikipedia.orgaps.org

Beyond neutrino mass measurements, tritium targets are also used in nuclear reaction studies to investigate the structure of light nuclei. researchgate.net Experiments involving bombarding tritium targets with particles like protons, deuterons, and alpha particles help to study tritium-producing nuclear reactions and understand reaction mechanisms. researchgate.net

Furthermore, research on metal tritides contributes to understanding material properties under the influence of tritium decay and the resulting helium-3 accumulation. xml-journal.netyoutube.comans.org This research, often employing techniques like Nuclear Magnetic Resonance (NMR), provides insights into radiation damage and helium retention in these materials, which is relevant not only for neutron generator targets but also for nuclear fusion energy research where tritium fuel cycles are crucial. xml-journal.netyoutube.comans.orginnovationnewsnetwork.com

Analytical and Characterization Techniques for Tritide Research

High-Resolution Mass Spectrometry for Tritium (B154650) and Helium-3 (B1234947) Analysis

High-resolution mass spectrometry is an indispensable tool for the isotopic analysis of hydrogen and helium in tritide materials. The accurate quantification of tritium (³H) and its decay product, helium-3 (³He), is critical for assessing the age, stability, and performance of this compound-containing components.

One of the primary methods for tritium measurement is the ³He ingrowth technique. columbia.edunih.gov This method involves degassing a sample to remove any existing helium and then storing it for a known period. During this time, tritium decays into ³He. The accumulated ³He is then measured using a high-sensitivity mass spectrometer. The initial tritium concentration can be calculated from the amount of ³He produced. nih.gov This non-destructive method is particularly advantageous for very low-level tritium measurements and simplifies the analytical procedure, reducing the risk of contamination. nih.gov

Mass spectrometric systems for this purpose are typically equipped with specialized inlet and purification systems, often involving cryogenically cooled traps to remove other gases and separate helium from neon. columbia.edu The precision of ³He ingrowth methods can be very high, with typical precisions for tritium measurements in the range of ±1 to ±2%. columbia.edu The detection limit for this technique can be as low as 0.005 Tritium Units (TU). columbia.edu

Direct mass spectrometric analysis of the hydrogen isotopes is also performed. However, the close masses of molecular tritium (T₂), deuterium-tritium (DT), and helium-4 (⁴He), as well as molecular deuterium (B1214612) (D₂) and hydrogen-tritium (HT), require high mass resolution. For instance, resolving HT (4.0239 u), D₂ (4.0282 u), and ⁴He (4.0026 u) necessitates a mass resolution of over 1000. transat-h2020.eu High-precision measurements of the atomic masses of tritium and helium-3 have been achieved using Penning trap mass spectrometers, allowing for a precise determination of the Q-value for tritium beta decay. aps.org

Table 1: Comparison of Atomic Masses of Tritium and Helium-3

IsotopeAtomic Mass (u)Reference
³He3.016 029 322 43(19) aps.org
³H (Tritium)3.016 049 281 78(19) aps.org

Radiochromatography and Liquid Scintillation Counting for Tritium Quantification

Radiochromatography and liquid scintillation counting (LSC) are fundamental techniques for the quantification of tritium in various samples, including those derived from this compound materials.

Liquid scintillation counting is a widely used and internationally recognized standard method for measuring tritium. transat-h2020.eulancs.ac.ukusgs.gov The technique involves mixing the sample with a scintillation cocktail. The beta particles emitted by tritium decay excite the scintillator, producing light pulses that are detected by photomultiplier tubes. usgs.gov For solid this compound samples, a preparation step is necessary to introduce the tritium into a liquid form compatible with the scintillation cocktail. This can involve combustion of the material in a moist oxygen stream to convert the this compound to tritiated water, which is then trapped and analyzed. This method has been used to determine tritium concentrations of less than 1 ppb in 100-mg samples of various metals.

The counting efficiency of LSC for tritium can be affected by quenching, where the intensity of the light flashes is reduced by other substances in the sample. Methods for quench correction are therefore essential for accurate quantification.

Gas-liquid radiochromatography combines the separation capabilities of chromatography with radiometric detection. This technique can be used to determine the specific activity of tritium-labeled compounds. The mass of the compound is measured, and the radioactivity is determined by methods such as proportional flow counting or by collecting fractions for LSC analysis.

Table 2: Performance of Tritium Quantification Techniques

TechniqueTypical Sample TypeDetection LimitKey ConsiderationsReference
Liquid Scintillation CountingLiquids (e.g., tritiated water from combusted solids)0.01 ppb (in solids)Requires sample preparation for solids; quench correction is necessary.
³He Ingrowth Mass SpectrometryGases from degassed samples0.005 TUNon-destructive; requires a known ingrowth period. columbia.edu

Ion Beam Analysis (IBA) for Elemental Profiling and Isotopic Ratios

Ion Beam Analysis (IBA) encompasses a group of techniques that use energetic ion beams to probe the elemental composition and depth profiles of materials, making it highly suitable for the non-destructive analysis of this compound thin films. remade-project.euosti.govumn.edu Key IBA methods used in this compound research include Rutherford Backscattering Spectrometry (RBS) and Elastic Recoil Detection (ERD).

RBS is primarily used to determine the depth distribution of heavier elements in a lighter matrix. umn.edu In the context of this compound films, it can be used to analyze the metal component and any heavy impurities.

ERD is particularly powerful for profiling light elements, including the hydrogen isotopes (H, D, T) and helium-3. osti.gov In an ERD measurement, an incident heavy ion beam scatters light atoms out of the sample, and their energy and identity are measured. This technique allows for the simultaneous measurement of the metal and hydrogen isotope content, providing an accurate determination of the loading ratio. osti.gov High-energy, heavy-ion ERD is capable of profiling ³He, T, D, H, oxygen, and carbon in this compound films. osti.gov

IBA has been extensively used to study erbium this compound (ErT₂) films. osti.govosti.gov These studies have been crucial for understanding aging effects, such as the formation of ³He bubbles and the influence of oxygen contamination on the film's stability and hydriding efficiency. osti.gov

Table 3: Ion Beam Analysis of an Aged Erbium this compound Film

ElementConcentration (atomic %)NotesReference
Tritium54.7%- osti.gov
Helium-31.7%Product of tritium decay osti.gov
Deuterium1.1%Isotopic impurity osti.gov
Hydrogen1.3%Isotopic impurity osti.gov
Oxygen-~30 nm surface oxide layer osti.gov

Thermal Desorption Spectrometry (TDS) for Gas Release Kinetics

Thermal Desorption Spectrometry (TDS), also known as Temperature Programmed Desorption (TPD), is a powerful technique for studying the kinetics of gas release from a material. mat-cs.comazom.comwikipedia.org In a TDS experiment, a this compound sample is heated at a controlled rate in a vacuum, and the desorbed gases are monitored with a mass spectrometer. azom.comwikipedia.org This provides information on the binding energies of the desorbed species and the mechanisms of their release.

TDS is widely used to investigate the retention and release of hydrogen isotopes and helium from metals, which is directly relevant to the study of metal tritides. matestlabs.comhidenanalytical.com The technique is highly sensitive and can detect very small amounts of desorbed gases. matestlabs.com By analyzing the desorption spectra (the plot of desorption rate versus temperature), researchers can identify different trapping sites for tritium and helium within the material and determine the activation energies for desorption.

For example, TDS studies on metal tritides have shown that helium is initially retained within the material but is released as the helium-to-metal ratio increases. osti.gov The desorption spectra can reveal multiple peaks, corresponding to the release of gas from different types of sites or due to different release mechanisms. osti.gov High-resolution mass spectrometry coupled with TDS is essential to separate species with the same nominal mass, such as D₂ and ⁴He. hidenanalytical.com

Table 4: Typical Desorption Temperatures for Gases from Metal Tritides

Desorbed SpeciesMaterial SystemPeak Desorption Temperature (°C)Reference
Hydrogen (H₂)Hydrogen-impregnated stainless steelMultiple peaks, e.g., ~200, ~400 hidenanalytical.com
Helium-3 (³He)Aged Erbium this compoundBroad release over a range of temperatures osti.gov
Tritium (as T₂, HT, DT)Erbium this compoundDependent on age and condition of the this compound osti.gov

Advanced Surface Characterization Techniques for this compound Films

The surface properties of this compound films are critical to their performance and stability. A variety of advanced surface characterization techniques are employed to investigate the morphology, composition, and chemical state of these surfaces. researchgate.netmdpi.comnasa.gov

Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of this compound films, revealing features such as grain structure and cracks. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) , particularly in cross-section, provides high-resolution images of the film's internal structure, including the distribution of helium bubbles and the nature of interfaces. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of the material. researchgate.net It is particularly useful for identifying surface contaminants and characterizing oxide layers.

Auger Electron Spectroscopy (AES) offers elemental analysis of the surface with high spatial resolution and can be used for depth profiling to study the composition of thin layers. researchgate.net

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are used to obtain atomic-level images and analyze the topography of surfaces with very high resolution. mdpi.com

These techniques have been applied to study various metal deuteride (B1239839) and this compound systems, such as titanium deuteride films. researchgate.net For instance, SEM and TEM have been used to observe the polycrystalline morphology of these films and the plastic deformation that can occur upon deuteriding. researchgate.net

Table 5: Summary of Surface Characterization Techniques for this compound Films

TechniqueInformation ObtainedApplication to TritidesReference
SEMSurface topography, morphology, grain structureObserving surface changes due to aging and hydriding researchgate.netresearchgate.net
TEMInternal microstructure, helium bubble distribution, interfacesCharacterizing the effects of helium accumulation researchgate.net
XPSSurface elemental composition, chemical statesAnalyzing surface oxidation and contamination researchgate.net
AESSurface elemental composition, depth profilingDetermining the composition of surface layers researchgate.net

Future Directions and Emerging Research Frontiers in Tritide Chemistry

Exploration of Novel Tritide Compositions and Material Systems

The exploration of new this compound compositions is a cornerstone of future research, aiming to develop materials with enhanced tritium (B154650) storage capacities, controlled release kinetics, and superior stability under operational conditions. Research is expanding beyond traditional binary metal tritides to more complex systems.

Key research thrusts include:

High-Entropy Alloys (HEAs): These multicomponent alloys offer a vast compositional space for designing materials with unique properties. The use of HEAs as tritium hosts is a promising area, with the potential for creating materials with high resistance to radiation damage and hydrogen embrittlement. The varied atomic environments in HEAs could be tailored to optimize tritium absorption and desorption characteristics.

Metal-Organic Frameworks (MOFs): While traditionally studied for hydrogen and deuterium (B1214612) separation, MOFs are being investigated for their potential in tritium handling. innovations-report.comchemeurope.comtu-dresden.de Their tunable pore sizes and surface chemistries could allow for selective tritium capture and storage at lower pressures and temperatures compared to conventional metal hydrides. innovations-report.com

Ceramic and Molten Salt Breeders: In the context of fusion energy, significant research is dedicated to materials that can efficiently "breed" tritium. iter.org This involves the transmutation of lithium into tritium upon neutron capture. iter.orginnovationnewsnetwork.com Novel ceramic breeder materials, such as lithium titanate (Li₂TiO₃) and lithium orthosilicate (B98303) (Li₄SiO₄), are being developed and tested. Additionally, molten salt systems, like lithium-lead (Pb-Li) and FLiBe (a mixture of lithium fluoride (B91410) and beryllium fluoride), are being explored for their dual role as coolant and tritium breeder in fusion reactor blankets. sc.edu

Nanostructured Materials: The use of nanocatalysts and nanostructured materials is emerging as a powerful tool in hydrogen isotope exchange reactions. acs.org These materials present a high surface area and a large number of coordination sites, offering enhanced reactivity for isotopic labeling and the activation of C-H bonds in complex molecules. acs.org

Table 1: Investigational this compound Material Systems
Material SystemKey Focus AreaPotential AdvantagesAssociated Research Fields
High-Entropy Alloys (HEAs)Tritium Storage & Structural MaterialsHigh resistance to radiation damage, tunable properties. acm.orgFusion Materials, Metallurgy
Metal-Organic Frameworks (MOFs)Isotope Separation & Low-Pressure StorageHigh selectivity, tunable porosity, operation at milder conditions. innovations-report.comHydrogen Isotope Separation, Materials Chemistry
Ceramic Breeders (e.g., Li₂TiO₃)Tritium Production in Fusion BlanketsHigh lithium density, good thermal stability. sc.eduFusion Energy, Nuclear Materials
Molten Salt Breeders (e.g., Pb-Li)Tritium Production & CoolingEfficient heat transfer, integrated breeding and extraction. sc.eduFusion Engineering, Nuclear Chemistry

Integration of Machine Learning and AI in this compound Materials Discovery

The traditional process of materials discovery is often slow and resource-intensive. youtube.com The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm by accelerating the design and identification of novel this compound materials. tri.globaltri.global This data-driven approach can navigate the vast combinatorial space of possible material compositions to find candidates with desired properties. acm.orgtri.global

Key applications of AI/ML in this compound chemistry include:

High-Throughput Screening: AI models can be trained on existing materials databases to predict the properties of hypothetical compounds, enabling rapid screening of millions of potential candidates without the need for initial experimentation. acm.orgnih.gov This is particularly useful for complex systems like high-entropy alloys where the number of possible compositions is astronomical. acm.org

Inverse Design: Generative models, a class of AI, can perform "inverse design," where the desired properties are specified, and the model generates novel material compositions and structures that are predicted to exhibit those properties. arxiv.org This shifts the research paradigm from trial-and-error to targeted discovery.

Predictive Modeling: ML algorithms can develop sophisticated models to predict key parameters such as tritium solubility, diffusivity, and permeation in materials, as well as predict degradation and failure under irradiation. sc.edu This can help in designing more durable and reliable components for fusion reactors and other nuclear facilities.

Autonomous Experimentation: AI can be integrated with robotic systems to create autonomous platforms for material synthesis and characterization. nih.gov These "self-driving labs" can accelerate the experimental validation of computationally discovered materials, creating a closed-loop discovery cycle. arxiv.org The Toyota Research Institute, for instance, is investing significantly in using AI to accelerate the discovery of advanced materials for clean energy technologies. tri.global

Advanced In-situ and Operando Characterization Techniques for Dynamic Processes

Understanding how this compound materials behave under real-world operating conditions is crucial for their successful implementation. Advanced in-situ (in place) and operando (in operation) characterization techniques allow researchers to monitor the dynamic physical and chemical processes occurring within a material as they happen. sciengine.commdpi.com This provides invaluable insights that cannot be obtained from traditional ex-situ analyses. mdpi.com

Emerging techniques and their applications include:

In-situ X-ray and Neutron Diffraction: These techniques can track changes in the crystal structure of a material in real-time as it absorbs or desorbs tritium. This is critical for understanding phase transformations, lattice expansion, and the formation of secondary phases that can affect material performance. sciengine.com

Operando Spectroscopy: Techniques like Raman, infrared (IR), and X-ray absorption spectroscopy (XAS) can provide real-time information about chemical bonding, the formation of intermediates, and the electronic state of elements within the material during a reaction. mdpi.comresearchgate.net This is essential for elucidating reaction mechanisms in tritium breeding and extraction processes. researchgate.net

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the local environment of tritium nuclei within a material. In-situ NMR can track the movement of tritium, identify different binding sites, and quantify the dynamics of tritium diffusion within the host lattice. sciengine.com

Scanning Probe Microscopy (SPM): Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be adapted for in-situ studies to visualize morphological and electronic changes on the surface of this compound materials at the atomic scale during processes like tritium uptake or surface oxidation. mdpi.com

Table 2: Advanced Characterization Techniques for this compound Systems
TechniqueTypeInformation ObtainedRelevance to Tritides
X-ray/Neutron DiffractionIn-situ/OperandoCrystal structure, phase transitions, lattice parameters. sciengine.comMonitoring structural changes during tritium absorption/desorption.
X-ray Absorption Spectroscopy (XAS)OperandoElectronic state, local atomic structure, chemical bonding. mdpi.comUnderstanding chemical reactions in tritium breeding/gettering.
Nuclear Magnetic Resonance (NMR)In-situLocal environment of tritium, diffusion dynamics. sciengine.comStudying tritium mobility and trapping within materials.
Scanning Probe Microscopy (SPM)In-situSurface morphology, electronic properties at the atomic scale. mdpi.comVisualizing surface interactions and degradation mechanisms.

Theoretical Advancements in Predicting Long-Term this compound Behavior

Given the radioactive nature of tritium (with a 12.3-year half-life) and the long operational lifetimes required for energy and scientific facilities, predicting the long-term behavior of this compound materials is a significant challenge. innovationnewsnetwork.comenergy.gov Theoretical and computational models are crucial for forecasting material evolution over decades.

Key areas of theoretical advancement include:

Multiscale Modeling: This approach integrates computational methods across different length and time scales, from the atomic to the macroscopic level. energy.gov For instance, Density Functional Theory (DFT) can be used to calculate fundamental properties like defect formation energies, which are then used as input for larger-scale models that predict microstructural evolution and changes in mechanical properties over time. energy.gov

Modeling of Helium Embrittlement: Tritium decays into helium-3 (B1234947) (³He), which is insoluble in most metals and tends to form bubbles. lanl.gov These bubbles can lead to swelling, embrittlement, and eventual failure of the material. Advanced models are being developed to predict the nucleation and growth of helium bubbles and their impact on the mechanical integrity of this compound-containing components.

Predicting Tritium Permeation: Unwanted permeation of tritium through structural materials is a key consideration. pnnl.gov Theoretical models are being refined to more accurately predict tritium transport, taking into account factors like irradiation effects, surface oxidation, and trapping at defect sites. pnnl.gov

AI-Enhanced Predictive Models: Machine learning is being used to enhance traditional physics-based models. By training on both experimental and simulation data, ML models can learn complex, non-linear relationships and improve the accuracy of long-term predictions for phenomena that are difficult to model from first principles alone. mdpi.commdpi.com

Role of Tritides in Next-Generation Energy and Scientific Facilities

Tritides are set to play an indispensable role in a new generation of high-technology facilities, primarily in the domain of clean energy and advanced research.

Fusion Energy: The most prominent future application of tritides is as a fuel component in deuterium-tritium (D-T) fusion reactors, such as ITER. iter.orgiter.org The D-T fusion reaction offers the highest energy gain at the lowest temperatures, making it the most promising approach for near-term fusion power. innovationnewsnetwork.comiter.org Tritides are central to the entire fusion fuel cycle, which includes:

Fueling: Storing and delivering tritium fuel to the plasma.

Breeding: Producing tritium within the reactor's blanket, as natural supplies are scarce. iter.org This is essential for a self-sufficient fuel cycle. iter.org

Exhaust Processing: Recovering and recycling unburnt tritium from the reactor exhaust. iter.org

Advanced Fission Reactors: Some advanced fission reactor designs, including certain types of Small Modular Reactors (SMRs), may be used to produce tritium for fusion reactors or other national security needs. acs.orgyoutube.com Furthermore, innovative concepts are being explored to use nuclear waste from existing fission reactors as a feedstock to generate tritium, potentially addressing two challenges simultaneously: waste management and tritium supply. acs.orgbioengineer.org

Accelerator-Driven Systems (ADS): These systems use a particle accelerator to drive a subcritical reactor. acs.org There is active research into using ADS to transmute long-lived nuclear waste and, in the process, produce valuable isotopes like tritium. bioengineer.org Simulations suggest that an ADS facility could produce significant quantities of tritium annually. bioengineer.org

Specialized Scientific Facilities: Facilities like the Weapons Engineering Tritium Facility (WETF) at Los Alamos National Laboratory are crucial for studying how tritium behaves, ages, and interacts with other materials. lanl.gov This research is fundamental not only for national security but also for developing the materials and technologies needed for future fusion energy plants. lanl.gov The planned H3AT facility in the UK will be a world-leading center for studying the tritium fuel cycle, helping to de-risk and advance fusion technology. ukaea.uk

Q & A

Q. What are the standard experimental protocols for synthesizing Tritide, and how can reproducibility be ensured?

Methodological Answer: this compound synthesis typically involves gas-phase reactions or solid-state methods using tritium and a host metal (e.g., titanium or palladium). Key steps include:

  • Controlled Environment : Conduct reactions in deuterium/tritium-compatible reactors to prevent isotopic contamination .
  • Characterization : Use neutron diffraction and mass spectrometry to confirm isotopic purity and crystal structure .
  • Documentation : Follow guidelines for experimental reproducibility, such as detailing reactor parameters (temperature, pressure, reaction time) and providing raw data in supplementary materials .

Q. What characterization techniques are most effective for verifying this compound’s structural and thermodynamic properties?

Methodological Answer: A multi-technique approach is critical:

Technique Purpose Key Considerations
XRD Crystal structure analysisUse high-flux sources for low-concentration this compound samples .
DSC/TGA Thermal stability assessmentControl heating rates to avoid tritium desorption .
Neutron Scattering Hydrogen isotope positioningRequires access to specialized facilities .

Q. How should researchers formulate hypotheses about this compound’s reactivity in aqueous environments?

Methodological Answer:

  • Literature Review : Identify gaps in existing studies (e.g., pH-dependent tritium release mechanisms) .
  • PICOT Framework : Structure hypotheses around Population (this compound samples), Intervention (exposure to H₂O/D₂O), Comparison (inert vs. reactive conditions), Outcome (corrosion rate), and Time (long-term stability) .

Advanced Research Questions

Q. How can conflicting data on this compound’s hydrogen absorption capacity be resolved?

Methodological Answer: Contradictions often arise from isotopic ratios or measurement techniques. Strategies include:

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., absorption per unit surface area) and exclude studies with unclear isotopic labeling .
  • Error Propagation Modeling : Quantify uncertainties in pressure-composition-isotherm (PCI) measurements .
  • Collaborative Verification : Reproduce experiments across independent labs with shared protocols .

Q. What computational models best predict this compound’s diffusion kinetics, and how do they align with experimental results?

Methodological Answer:

  • DFT/MD Simulations : Model tritium diffusion barriers in metal lattices. Calibrate force fields using experimental neutron scattering data .
  • Validation : Compare simulated diffusion coefficients with radiolabeling tracer experiments. Discrepancies >20% warrant re-evaluation of boundary conditions (e.g., defect density) .

Q. How can researchers design experiments to isolate this compound’s catalytic effects from isotopic interference?

Methodological Answer:

  • Control Groups : Use deuterated analogs (e.g., deuterides) to distinguish isotopic effects from intrinsic catalytic activity .
  • In Situ Spectroscopy : Employ operando XAS (X-ray absorption spectroscopy) to monitor active sites during reactions .
  • Statistical Design : Apply factorial experiments to isolate variables (e.g., temperature vs. tritium concentration) .

Data Contradiction and Synthesis

Q. What frameworks are recommended for synthesizing disparate findings on this compound’s phase transitions?

Methodological Answer:

Step Action Evidence Support
Categorization Group studies by methodology (e.g., XRD vs. NMR)
Bias Assessment Evaluate instrument sensitivity and sampling bias
Consensus Metrics Develop unified phase diagrams using Bayesian inference

Q. Key Considerations for this compound Research

  • Ethical and Safety Protocols : Tritium handling requires radiation safety certifications and environmental containment .
  • Interdisciplinary Collaboration : Combine materials science, nuclear chemistry, and computational modeling for robust conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.